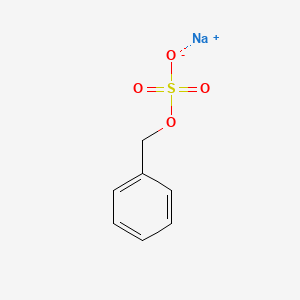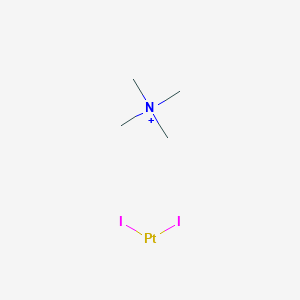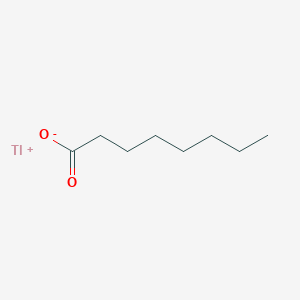
thallium(I) octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) octanoate is a chemical compound with the formula C₈H₁₅O₂TlThis compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(I) octanoate can be synthesized by reacting thallium(I) ethoxide with octanoic acid in a petroleum ether solution. The reaction is typically carried out by slowly adding thallium(I) ethoxide to a stirred solution of octanoic acid in petroleum ether, which has a boiling point of 60-80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Thallium(I) octanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can participate in substitution reactions, where it is replaced by other cations
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Substitution Conditions: Neutral or slightly acidic conditions are often used for substitution reactions.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium salts depending on the substituting cation.
Scientific Research Applications
Thallium(I) octanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of thallium(I) octanoate involves its ability to mimic potassium ions, which allows it to interfere with various biological processes. Thallium ions can disrupt cellular functions by inhibiting enzymes and interfering with ion channels. This leads to oxidative stress, DNA damage, and apoptosis in cells .
Comparison with Similar Compounds
- Thallium(I) acetate
- Thallium(I) triflate
- Thallium(I) bromide
Comparison: Thallium(I) octanoate is unique due to its specific organic ligand, octanoic acid, which imparts distinct properties compared to other thallium(I) compounds. For example, thallium(I) acetate and thallium(I) triflate are more commonly used in organic synthesis, while thallium(I) bromide is known for its photosensitivity .
Properties
CAS No. |
18993-50-5 |
|---|---|
Molecular Formula |
C8H15O2Tl |
Molecular Weight |
347.59 g/mol |
IUPAC Name |
octanoate;thallium(1+) |
InChI |
InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FWHYAAFZQBJZLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


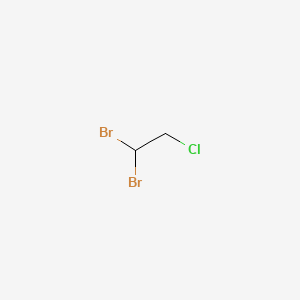



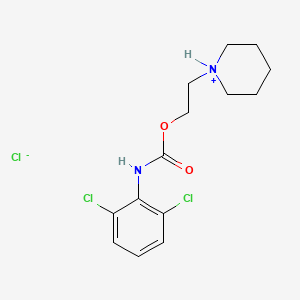

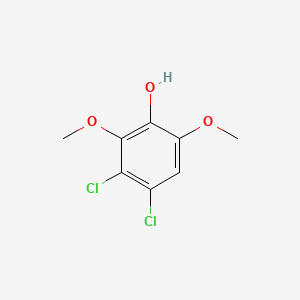


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
